molecular formula C30H22N2O3 B12930451 4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 142988-21-4

4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid

Katalognummer: B12930451
CAS-Nummer: 142988-21-4
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: QKCUDELKAFGGLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features an imidazole ring, a biphenyl structure, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the condensation of benzil, an aromatic aldehyde, and ammonium acetate . The reaction is often carried out in the presence of a catalyst such as lactic acid at elevated temperatures (e.g., 160°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Introduction of various substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For example, its inhibitory activity against α-glucosidase is due to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates . The compound’s structure allows it to form stable interactions with the enzyme, leading to competitive inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a formyl group, a biphenyl structure, and a carboxylic acid group. This combination provides it with distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

142988-21-4

Molekularformel

C30H22N2O3

Molekulargewicht

458.5 g/mol

IUPAC-Name

2-[4-[(5-formyl-2,4-diphenylimidazol-1-yl)methyl]phenyl]benzoic acid

InChI

InChI=1S/C30H22N2O3/c33-20-27-28(23-9-3-1-4-10-23)31-29(24-11-5-2-6-12-24)32(27)19-21-15-17-22(18-16-21)25-13-7-8-14-26(25)30(34)35/h1-18,20H,19H2,(H,34,35)

InChI-Schlüssel

QKCUDELKAFGGLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.